5-(2,3-Difluorophenyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-Difluorophenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. These compounds are known for their diverse applications in pharmaceuticals, particularly as antibiotics. The presence of the difluorophenyl group enhances its chemical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Difluorophenyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 2,3-difluoroaniline with ethyl chloroformate to form an intermediate, which then undergoes cyclization to yield the oxazolidinone ring . Another method includes the use of an asymmetric aldol reaction followed by a Curtius rearrangement to achieve the desired product .
Industrial Production Methods
Industrial production of oxazolidinones often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes steps such as purification through crystallization and distillation to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,3-Difluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the oxazolidinone ring, potentially leading to new derivatives.
Substitution: Halogen substitution reactions are common, where the fluorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can have enhanced biological activity or different pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
5-(2,3-Difluorophenyl)oxazolidin-2-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(2,3-Difluorophenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is primarily bacteriostatic, but it can be bactericidal against certain strains . The molecular targets include the 23S ribosomal RNA of the 50S subunit, which is crucial for the compound’s antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tedizolid: A more potent derivative with enhanced activity against resistant bacterial strains.
Cytoxazone: A compound with a similar oxazolidinone core but used primarily in agricultural applications.
Uniqueness
5-(2,3-Difluorophenyl)oxazolidin-2-one is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new antibiotics and studying enzyme interactions .
Eigenschaften
Molekularformel |
C9H7F2NO2 |
---|---|
Molekulargewicht |
199.15 g/mol |
IUPAC-Name |
5-(2,3-difluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H7F2NO2/c10-6-3-1-2-5(8(6)11)7-4-12-9(13)14-7/h1-3,7H,4H2,(H,12,13) |
InChI-Schlüssel |
MXVDJDKBCCAUAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)N1)C2=C(C(=CC=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.